3,4-Difluoro-2-methoxybenzaldehyde
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Overview
Description
3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is also known as this compound. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. It is typically found as a colorless to pale yellow crystalline solid or liquid and is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitroquinoline with methoxytrimethylsilane to form 2,4-dinitro-2-methoxybenzene. This intermediate is then reduced using boron trifluoride to yield 2,4-difluoro-2-methoxybenzene. Finally, this compound undergoes a phosphoric esterification reaction in the presence of aluminum trichloride and boron trifluoride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the fluorine atoms or methoxy group.
Major Products
Oxidation: 3,4-Difluoro-2-methoxybenzoic acid.
Reduction: 3,4-Difluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3,4-Difluoro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a fluorescent probe and analytical reagent in biological studies.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-difluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains an additional hydroxyl group.
2,3-Difluoro-4-methoxybenzaldehyde: Similar structure but with fluorine atoms in different positions
Uniqueness
3,4-Difluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,4-difluoro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZRNVKXGQFKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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